Lirequinil

Description

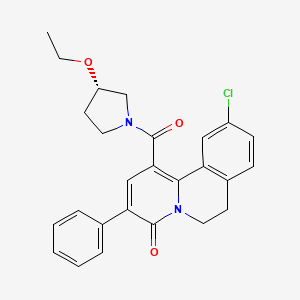

Structure

3D Structure

Properties

IUPAC Name |

10-chloro-1-[(3S)-3-ethoxypyrrolidine-1-carbonyl]-3-phenyl-6,7-dihydrobenzo[a]quinolizin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25ClN2O3/c1-2-32-20-11-12-28(16-20)25(30)23-15-22(17-6-4-3-5-7-17)26(31)29-13-10-18-8-9-19(27)14-21(18)24(23)29/h3-9,14-15,20H,2,10-13,16H2,1H3/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBSWRAUYCIIUEI-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CCN(C1)C(=O)C2=C3C4=C(CCN3C(=O)C(=C2)C5=CC=CC=C5)C=CC(=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@H]1CCN(C1)C(=O)C2=C3C4=C(CCN3C(=O)C(=C2)C5=CC=CC=C5)C=CC(=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80162579 | |

| Record name | Lirequinil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143943-73-1 | |

| Record name | 10-Chloro-1-[[(3S)-3-ethoxy-1-pyrrolidinyl]carbonyl]-6,7-dihydro-3-phenyl-4H-benzo[a]quinolizin-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143943-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lirequinil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143943731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lirequinil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LIREQUINIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VUW1087AD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Enigmatic Profile of Lirequinil (Ro 41-3696): An In-Depth Technical Guide on its Mechanism of Action at the GABAA Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lirequinil (Ro 41-3696) is a nonbenzodiazepine hypnotic agent that modulates the function of the γ-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Developed by Hoffmann-La Roche in the 1990s, this compound was identified as a partial agonist at the benzodiazepine (B76468) binding site of the GABAA receptor. This technical guide provides a comprehensive overview of the mechanism of action of this compound, consolidating available information on its interaction with the GABAA receptor. While specific quantitative data on its binding affinity and functional efficacy remain largely within proprietary clinical trial data, this guide synthesizes the known pharmacological profile, outlines standard experimental protocols for its characterization, and presents signaling and workflow diagrams to elucidate its molecular interactions and the methodologies used to study them.

Introduction to this compound (Ro 41-3696)

This compound is a quinolizinone derivative that was investigated for its potential as a hypnotic agent.[1] In human clinical trials, it demonstrated efficacy comparable to zolpidem but was ultimately not brought to market due to a slower onset of action and greater next-day sedation.[1] Its primary mechanism of action is the positive allosteric modulation of the GABAA receptor, acting at the benzodiazepine binding site. Unlike classical benzodiazepines which are full agonists, this compound is classified as a partial agonist, suggesting a lower maximal efficacy in potentiating the effects of GABA.[1][2] This property was explored for a potentially improved side-effect profile, particularly regarding tolerance and dependence.[3] this compound also has an active metabolite, Ro 41-3290, which is the desethylated form of the parent compound and has a longer half-life.[1]

Mechanism of Action at the GABAA Receptor

The GABAA receptor is a pentameric ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuron and inhibition of neurotransmission.[4][5] this compound, as a positive allosteric modulator, binds to a site on the receptor distinct from the GABA binding site, known as the benzodiazepine site, which is located at the interface of the α and γ subunits.[4] This binding event induces a conformational change in the receptor that increases its affinity for GABA and/or enhances the efficiency of channel gating upon GABA binding. The result is an amplification of the GABAergic inhibitory signal.

Partial Agonism at the Benzodiazepine Site

The designation of this compound as a partial agonist is a critical aspect of its pharmacological profile.[1][2] A full agonist, such as diazepam, will produce a maximal potentiation of the GABA-induced current. A partial agonist, in contrast, will produce a submaximal potentiation, even at saturating concentrations. This lower intrinsic efficacy is a key characteristic that differentiates compounds like this compound from classical benzodiazepines.

dot

Quantitative Data

While specific, publicly available quantitative data for this compound is scarce, this section outlines the expected parameters and provides illustrative tables based on typical findings for GABAA receptor modulators. The data would be derived from radioligand binding assays and electrophysiological experiments.

Binding Affinity (Ki)

Binding affinity is typically determined through competitive radioligand binding assays using a radiolabeled ligand that binds to the benzodiazepine site, such as [3H]-flumazenil. The Ki value represents the concentration of this compound required to occupy 50% of the receptors. Lower Ki values indicate higher binding affinity. It is expected that this compound would be evaluated against a panel of recombinant GABAA receptors with varying α subunit compositions to determine its subtype selectivity.

Table 1: Illustrative Binding Affinity of this compound (Ro 41-3696) at Different GABAA Receptor Subtypes

| Receptor Subtype | Ki (nM) [Hypothetical Data] |

| α1β2γ2 | Data not publicly available |

| α2β2γ2 | Data not publicly available |

| α3β2γ2 | Data not publicly available |

| α5β2γ2 | Data not publicly available |

Functional Efficacy (EC50 and Imax)

Functional efficacy is assessed using electrophysiological techniques, such as the two-electrode voltage clamp in Xenopus oocytes or patch-clamp recordings in mammalian cells expressing specific GABAA receptor subtypes. The EC50 is the concentration of this compound that produces 50% of its maximal effect on the GABA-induced current. The Imax represents the maximal potentiation of the GABA current induced by this compound, typically expressed as a percentage of the potentiation induced by a full agonist like diazepam.

Table 2: Illustrative Functional Efficacy of this compound (Ro 41-3696) at Different GABAA Receptor Subtypes

| Receptor Subtype | EC50 (nM) [Hypothetical Data] | Imax (% of Diazepam) [Hypothetical Data] |

| α1β2γ2 | Data not publicly available | Data not publicly available |

| α2β2γ2 | Data not publicly available | Data not publicly available |

| α3β2γ2 | Data not publicly available | Data not publicly available |

| α5β2γ2 | Data not publicly available | Data not publicly available |

Experimental Protocols

The characterization of a compound like this compound involves a series of standardized in vitro assays. Below are detailed methodologies for the key experiments used to determine its mechanism of action.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound for the benzodiazepine site on the GABAA receptor.

-

Objective: To determine the Ki of this compound at various GABAA receptor subtypes.

-

Materials:

-

Cell membranes from HEK293 cells stably expressing specific human GABAA receptor subtypes (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2).

-

[3H]-flumazenil (radioligand).

-

This compound (Ro 41-3696) at various concentrations.

-

Unlabeled diazepam or flumazenil (B1672878) for determination of non-specific binding.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation fluid.

-

Liquid scintillation counter.

-

-

Procedure:

-

Incubate cell membranes with a fixed concentration of [3H]-flumazenil and varying concentrations of this compound.

-

Parallel incubations are performed in the presence of a high concentration of unlabeled diazepam or flumazenil to determine non-specific binding.

-

Incubate at 4°C for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (concentration of this compound that inhibits 50% of specific [3H]-flumazenil binding) by non-linear regression analysis of the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

dot

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique is commonly used to assess the functional effects of compounds on ion channels expressed in Xenopus laevis oocytes.

-

Objective: To determine the EC50 and Imax of this compound for the potentiation of GABA-induced currents.

-

Materials:

-

Xenopus laevis oocytes.

-

cRNAs for human GABAA receptor subunits (e.g., α1, β2, γ2).

-

GABA.

-

This compound (Ro 41-3696) at various concentrations.

-

Diazepam (as a full agonist control).

-

Recording solution (e.g., ND96).

-

Two-electrode voltage clamp setup.

-

-

Procedure:

-

Inject oocytes with a mixture of cRNAs for the desired GABAA receptor subunits and incubate for 2-5 days to allow for receptor expression.

-

Place an oocyte in the recording chamber and perfuse with recording solution.

-

Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) and clamp the membrane potential at a holding potential of -70 mV.

-

Apply a low concentration of GABA (typically the EC5-EC20) to elicit a control current.

-

Co-apply the same concentration of GABA with varying concentrations of this compound and record the potentiated current.

-

Wash the oocyte with recording solution between applications to allow for receptor recovery.

-

To determine Imax, co-apply a saturating concentration of this compound with GABA. Also, apply a saturating concentration of diazepam with GABA as a reference for maximal potentiation.

-

Construct a concentration-response curve by plotting the percentage potentiation against the concentration of this compound.

-

Fit the data with a sigmoidal dose-response equation to determine the EC50 and Imax.

-

dot

Conclusion

References

- 1. Pharmacokinetics and pharmacodynamics of Ro 41-3696, a novel nonbenzodiazepine hypnotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 3. ggriebel.perso.worldonline.fr [ggriebel.perso.worldonline.fr]

- 4. d-nb.info [d-nb.info]

- 5. GABAA receptor - Wikipedia [en.wikipedia.org]

Lirequinil (Ro 41-3696): An In-Depth Technical Guide on its Discovery and Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lirequinil, also known as Ro 41-3696, is a nonbenzodiazepine hypnotic agent developed by the Swiss pharmaceutical company Hoffmann-La Roche in the 1990s. As a member of the benzo[a]quinolizinone chemical class, this compound was designed to be a partial agonist at the benzodiazepine (B76468) (BZD) binding site of the γ-aminobutyric acid type A (GABAA) receptor. This mechanism of action was intended to produce a hypnotic effect with a more favorable side-effect profile, particularly concerning next-day sedation and cognitive impairment, compared to full benzodiazepine agonists. While preclinical and early clinical studies demonstrated its hypnotic properties, this compound's development did not advance to full clinical use. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and pharmacokinetic properties of this compound, based on available scientific literature and patent documents.

Discovery and Development

The development of this compound was part of a broader effort in the pharmaceutical industry to create safer and more effective treatments for insomnia. Researchers at Hoffmann-La Roche focused on modulating the GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system, to induce sleep.

The key innovation behind this compound was the concept of partial agonism. Unlike traditional benzodiazepines, which are full agonists at the BZD site of the GABAA receptor, a partial agonist would, in theory, have a ceiling to its effect, potentially reducing the risk of overdose and other adverse effects. The synthesis and pharmacological properties of this compound and related compounds are described in European patents EP 0 183 994 and EP 0 496 274, filed by F. Hoffmann-La Roche AG.

Chemical Synthesis of this compound

The chemical synthesis of this compound involves the construction of the characteristic benzo[a]quinolizinone core, followed by the introduction of the side chain that confers its specific pharmacological activity. A general synthetic pathway is outlined in European patent EP 0 650 966 A1.

Experimental Protocol: General Synthesis of this compound

The synthesis can be broadly divided into the formation of a key carboxylic acid intermediate and its subsequent coupling with the desired amine.

-

Formation of the Benzo[a]quinolizinone Carboxylic Acid Intermediate: The synthesis typically begins with appropriately substituted precursors that are cyclized to form the tricyclic benzo[a]quinolizinone ring system. A crucial step involves a carbonylation reaction, where a halogenated precursor is treated with carbon monoxide in the presence of a palladium catalyst to introduce a carboxylic acid or ester functionality.

-

Amide Coupling: The resulting 10-chloro-6,7-dihydro-4-oxo-3-phenyl-4H-benzo[a]quinolizine-1-carboxylic acid intermediate is then coupled with (S)-3-ethoxypyrrolidine. This is a standard amide bond formation reaction, which can be achieved by first activating the carboxylic acid (e.g., by converting it to an acyl chloride or using a peptide coupling reagent) and then reacting it with the amine.

Mechanism of Action

This compound's hypnotic effects are mediated through its interaction with the GABAA receptor.

-

Target: The benzodiazepine allosteric modulatory site on the GABAA receptor.

-

Action: this compound is a partial agonist at this site. This means that while it binds to the receptor, it elicits a submaximal response compared to a full agonist.

-

Effect: The binding of this compound enhances the effect of GABA, the primary inhibitory neurotransmitter. It increases the frequency of the GABA-gated chloride channel opening, leading to an influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing a calming and sedative effect.

Quantitative Data

Pharmacokinetic Properties

A clinical study in healthy male volunteers investigated the pharmacokinetics of single oral doses of this compound.

Experimental Protocol: Human Pharmacokinetic Study

-

Study Design: A placebo-controlled, double-blind, single-dose escalation study was conducted.

-

Participants: Healthy male volunteers were enrolled.

-

Dosing: Single oral doses of this compound ranging from 0.1 mg to 30 mg were administered.

-

Sample Analysis: Blood samples were collected at various time points over 28 hours to determine the plasma concentrations of this compound and its primary metabolite.

-

Pharmacodynamic Assessment: Cognitive and psychomotor performance was evaluated using tracking and memory tests.

Table 1: Pharmacokinetic Parameters of this compound and its Active Metabolite

| Parameter | This compound (Ro 41-3696) | Ro 41-3290 (O-desethyl metabolite) |

| Time to Peak Plasma Concentration (tmax) | Approximately 1 hour | Approximately 2 hours |

| Elimination Half-life (t1/2) | Approximately 4 hours | Approximately 8 hours |

| Relative Plasma Concentration | Lower than the active metabolite | Higher than the parent drug |

| Dose Proportionality | The Area Under the Curve (AUC) demonstrated dose-proportional pharmacokinetics. | The Area Under the Curve (AUC) demonstrated dose-proportional pharmacokinetics. |

Receptor Binding Affinity

While specific Ki, IC50, or EC50 values for this compound are not widely published, its characterization as a partial agonist implies a distinct binding profile compared to full agonists. The determination of these values would typically be performed using a competitive radioligand binding assay.

Experimental Protocol: Benzodiazepine Receptor Binding Assay (General Methodology)

-

Tissue Preparation: Membranes are prepared from a region of the brain with a high density of GABAA receptors, such as the cerebral cortex or cerebellum of rats.

-

Radioligand: A tritiated benzodiazepine ligand with high affinity, for instance, [3H]-flunitrazepam, is used as the radiotracer.

-

Competitive Binding: The prepared brain membranes are incubated with a fixed concentration of the radioligand and a range of concentrations of the unlabeled test compound (this compound).

-

Separation and Quantification: The bound and free radioligand are separated by rapid filtration. The radioactivity of the filter, representing the bound ligand, is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that displaces 50% of the specifically bound radioligand is determined as the IC50 value. The affinity of the test compound (Ki) can then be calculated using the Cheng-Prusoff equation.

Conclusion

This compound (Ro 41-3696) represents a significant endeavor in the rational design of hypnotic drugs with a potentially improved safety profile. Its development as a partial agonist at the benzodiazepine site of the GABAA receptor showcased a sophisticated approach to modulating inhibitory neurotransmission. Although it did not ultimately reach the pharmaceutical market, the study of this compound has contributed to the understanding of the structure-activity relationships of nonbenzodiazepine hypnotics and the clinical implications of partial agonism at the GABAA receptor. The information presented in this guide, drawn from patent literature and early clinical research, provides a detailed technical foundation for researchers and professionals in the field of drug development.

Pharmacokinetic Profile of Lirequinil (Ro 41-3696) and its Metabolite Ro 41-3290: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the current publicly available knowledge on the pharmacokinetic profile of Lirequinil (Ro 41-3696), a novel nonbenzodiazepine hypnotic agent, and its primary active metabolite, Ro 41-3290. This compound, a partial agonist at the benzodiazepine (B76468) receptor, was developed in the 1990s as a potential treatment for sleep disorders.

Core Pharmacokinetic Parameters

The pharmacokinetics of this compound and its O-desethyl metabolite, Ro 41-3290, have been characterized in studies involving healthy young and elderly volunteers. A key finding from these studies is that the pharmacokinetics of both the parent drug and its metabolite are dose-proportional.[1]

This compound (Ro 41-3696)

This compound is rapidly absorbed and eliminated following oral administration.[1][2] In healthy young volunteers, the time to reach maximum plasma concentration (Tmax) is approximately 1 hour, with an elimination half-life (t½) of about 4 hours.[1] Studies in elderly subjects (55-75 years of age) showed a similar rapid absorption with a Tmax of approximately 1 hour, but a shorter elimination half-life of about 2 hours.[2]

Metabolite: Ro 41-3290 (O-desethyl this compound)

The primary and active metabolite of this compound is Ro 41-3290, formed via O-desethylation.[1][2] Plasma concentrations of Ro 41-3290 are consistently higher than those of the parent compound.[1][2] This metabolite has a slower elimination profile. In young volunteers, the Tmax for Ro 41-3290 is approximately 2 hours, with an elimination half-life of about 8 hours.[1] In elderly subjects, the Tmax and elimination half-life were found to be approximately 2 hours and 7 hours, respectively.[2] The prolonged presence of this active metabolite is a significant factor in the overall pharmacodynamic profile of this compound.

Data Presentation

The following tables summarize the key pharmacokinetic parameters for this compound and its metabolite Ro 41-3290 based on available clinical trial data. Note: Specific Cmax and AUC values are not detailed in the publicly available literature, but studies confirm that Area under the curve (AUC) data indicated dose-proportional pharmacokinetics for both compounds.[1]

Table 1: Pharmacokinetic Parameters in Healthy Young Volunteers

| Compound | Tmax (approx. hours) | t½ (approx. hours) |

| This compound (Ro 41-3696) | 1 | 4 |

| Ro 41-3290 (Metabolite) | 2 | 8 |

Source: Data derived from a study in healthy male volunteers.[1]

Table 2: Pharmacokinetic Parameters in Elderly Subjects (55-75 years)

| Compound | Tmax (approx. hours) | t½ (approx. hours) |

| This compound (Ro 41-3696) | 1 | 2 |

| Ro 41-3290 (Metabolite) | 2 | 7 |

Source: Data derived from a multiple-dose study in elderly subjects.[2]

Experimental Protocols

The pharmacokinetic data for this compound were primarily generated from placebo-controlled, double-blind clinical studies.

Study Design:

-

Single-Dose Study (Young Volunteers): Single oral doses of 0.1, 0.3, 1.0, 3.0, 10, and 30 mg were administered sequentially to groups of six healthy male volunteers.[1] Tolerability, pharmacokinetic, and pharmacodynamic measurements were conducted over a 28-hour period post-administration.[1]

-

Multiple-Dose Study (Elderly Subjects): Doses of 1, 3, 5, and 10 mg were administered to four groups of 10 subjects (aged 55-75).[2] Dosing occurred on day 1 and from days 3 through 8 to assess multiple-dose tolerability and steady-state pharmacokinetics.[2]

Sample Collection and Analysis: While specific details of the bioanalytical methods are not fully described in the available literature, the quantification of drug and metabolite concentrations in plasma was a core component of the studies. Given the standards of pharmaceutical research during the period of development, it is highly probable that High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) was employed for sensitive and specific quantification.

Metabolism and Visualization

This compound is metabolized to its active O-desethyl derivative, Ro 41-3290.[1] This metabolic transformation is a classic Phase I reaction, typically catalyzed by the cytochrome P450 (CYP) enzyme system in the liver. Although the specific CYP isozyme(s) responsible for the O-de-ethylation of this compound have not been identified in the reviewed literature, this pathway is the principal metabolic route described.

Caption: Metabolic pathway of this compound to its active metabolite.

The logical flow of the clinical trials conducted to assess the pharmacokinetics of this compound can be visualized as follows.

Caption: Standard experimental workflow for a pharmacokinetic trial.

Conclusion

This compound is characterized by rapid oral absorption and elimination, while its primary active metabolite, Ro 41-3290, exhibits higher plasma concentrations and a significantly longer half-life. This profile suggests that the metabolite may contribute substantially to the overall and prolonged hypnotic effects of the drug. The pharmacokinetics are linear and predictable across the doses studied in both young and elderly populations. It is important to note that while key parameters like Tmax and half-life are available, a more detailed quantitative analysis, including Cmax and AUC values and the specific enzymes responsible for metabolism, is not available in the public domain. This limits a full mechanistic understanding and modeling of this compound's disposition.

References

The Binding Affinity of Lirequinil for Benzodiazepine Receptor Subtypes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lirequinil, also known by its developmental code Ro41-3696, is a nonbenzodiazepine hypnotic agent that exerts its therapeutic effects by modulating the γ-aminobutyric acid type A (GABAA) receptor at the benzodiazepine (B76468) binding site.[1] Developed by Hoffmann-La Roche in the 1990s, this compound was investigated for the treatment of insomnia. Clinical trials demonstrated its efficacy as a hypnotic, comparable to that of zolpidem, but with a potentially different side-effect profile, showing less impairment of memory and coordination.[1] However, its clinical development was halted due to a slower onset of action and prolonged next-day sedation compared to zolpidem, which was attributed to its pharmacokinetic profile and the presence of an active metabolite, Ro41-3290.[1]

This technical guide provides a comprehensive overview of the available information on the binding affinity of this compound for benzodiazepine receptor subtypes. It includes a summary of what is known about its interaction with GABAA receptors, detailed methodologies for the types of experiments used to characterize such compounds, and visualizations of the relevant signaling pathways and experimental workflows.

Data Presentation: Binding Affinity of this compound and its Metabolite

Despite a thorough review of the publicly available scientific literature, specific quantitative binding affinity data (such as Ki or IC50 values) for this compound (Ro41-3696) and its active metabolite Ro41-3290 across the various GABAA receptor subtypes (e.g., α1, α2, α3, α5) could not be located. This information is likely contained within the proprietary preclinical data of Hoffmann-La Roche and has not been published in detail.

The table below is structured to present such data, and it is populated with "Data not publicly available" to reflect the current state of knowledge. This structure can be utilized should such data become accessible in the future.

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

| This compound (Ro41-3696) | α1βγ2 | Data not publicly available | |

| α2βγ2 | Data not publicly available | ||

| α3βγ2 | Data not publicly available | ||

| α5βγ2 | Data not publicly available | ||

| Ro41-3290 (O-desethyl metabolite) | α1βγ2 | Data not publicly available | |

| α2βγ2 | Data not publicly available | ||

| α3βγ2 | Data not publicly available | ||

| α5βγ2 | Data not publicly available |

Experimental Protocols

The following section details the standard experimental methodologies used to determine the binding affinity of a compound like this compound for different benzodiazepine receptor subtypes. These protocols are based on established practices in pharmacology and neuroscience research.

Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a drug for its receptor. This technique involves the use of a radioactive ligand (a molecule that binds to the receptor) to quantify the extent to which a non-radioactive drug (the "competitor," in this case, this compound) can displace it from the receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for various GABAA receptor subtypes.

Materials:

-

Cell Lines: Human Embryonic Kidney (HEK-293) cells or other suitable cell lines stably transfected to express specific combinations of GABAA receptor subunits (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2).

-

Radioligand: A tritiated benzodiazepine receptor ligand with high affinity, such as [3H]-Flumazenil or [3H]-Ro15-1788.

-

Test Compound: this compound (Ro41-3696) and its metabolite Ro41-3290, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution for serial dilutions.

-

Non-specific Binding Control: A high concentration of a non-radioactive benzodiazepine, such as diazepam or clonazepam, to determine the amount of non-specific binding of the radioligand.

-

Assay Buffer: Typically a Tris-HCl buffer at a physiological pH (e.g., 7.4).

-

Filtration Apparatus: A cell harvester to rapidly separate the receptor-bound radioligand from the unbound radioligand by filtration through glass fiber filters.

-

Scintillation Counter: To measure the radioactivity retained on the filters.

Procedure:

-

Membrane Preparation:

-

Culture the transfected HEK-293 cells to a high density.

-

Harvest the cells and homogenize them in a cold buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous substances.

-

Resuspend the final membrane preparation in the assay buffer and determine the protein concentration (e.g., using a Bradford assay).

-

-

Binding Assay:

-

In a series of test tubes, add a constant amount of the cell membrane preparation.

-

Add a constant concentration of the radioligand (typically at or below its Kd value).

-

Add varying concentrations of the competitor compound (this compound).

-

For total binding, add only the membrane and radioligand.

-

For non-specific binding, add the membrane, radioligand, and a high concentration of the non-specific binding control.

-

Incubate the tubes at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each tube through glass fiber filters using the cell harvester.

-

Wash the filters with cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity in each vial using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the competitor by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Mandatory Visualization

GABAA Receptor Signaling Pathway

Experimental Workflow for Radioligand Binding Assay

References

In Vitro Electrophysiological Profile of Quinolone Derivatives on Neuronal Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro electrophysiological effects of quinolone derivatives, with a focus on chloroquine (B1663885) and riluzole (B1680632), on neuronal function. Due to the limited availability of public data on Lirequinil, this document summarizes the known actions of structurally related compounds to offer a predictive framework for its potential neuronal effects. The guide details the impact of these compounds on key ion channels, neuronal excitability, and synaptic transmission. All quantitative data are presented in structured tables, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying mechanisms.

Introduction

Quinolone derivatives are a broad class of compounds with diverse therapeutic applications. While primarily known for their antimalarial and anti-inflammatory properties, several members of this class exhibit significant modulatory effects on the central nervous system. Understanding the electrophysiological consequences of these compounds on neurons is critical for drug development, neurotoxicity assessment, and identifying new therapeutic opportunities. This guide focuses on the in vitro electrophysiological actions of chloroquine and riluzole as representative examples of the quinolone class, providing insights into their interactions with neuronal ion channels and the resulting impact on neuronal signaling.

Effects on Neuronal Ion Channels

The primary mechanism by which quinolone derivatives modulate neuronal activity is through their interaction with various voltage-gated and ligand-gated ion channels. These interactions can lead to alterations in neuronal excitability, action potential dynamics, and synaptic integration.

Voltage-Gated Sodium Channels (VGSCs)

Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials. Several quinolone derivatives have been shown to inhibit VGSC function.

Table 1: Effects of Quinolone Derivatives on Voltage-Gated Sodium Channels

| Compound | Neuronal Preparation | Method | Key Findings | Reference |

| Riluzole | Rat Cortical Neurons | Intracellular Recording | Blocks repetitive discharge of sodium action potentials. | [1] |

| Riluzole | Recombinant hNav1.4 | Patch Clamp | Acts predominantly by non-blocking modulation, stabilizing the inactivated state. | [2] |

| Chloroquine | Feline Ventricular Cardiomyocytes | Patch Clamp | Blocks transmembrane Na+ currents. | [3] |

| Chloroquine | Recombinant hNav1.5 | Patch Clamp | Induces a concentration-dependent tonic block of resting and inactivated channels. | [3] |

Voltage-Gated Potassium Channels (VGKCs)

Voltage-gated potassium channels are critical for repolarizing the neuronal membrane after an action potential and for setting the resting membrane potential.

Table 2: Effects of Quinolone Derivatives on Voltage-Gated Potassium Channels

| Compound | Channel Type | Preparation | Method | Key Findings | Reference |

| Chloroquine | Kir6.2/SUR2A (K-ATP) | HEK-293 Cells | Inside-out Patch Clamp | Inhibits channel with an IC50 of 11.8 ± 0.9 µM. | [4] |

| Chloroquine | Kir4.1 | HEK-293 Cells | Patch Clamp | Potent block with an IC50 of ~0.5 µM in inside-out patches. | [5] |

| Hydroxychloroquine (B89500) | KCa1.1 & KCa3.1 | THP-1 Macrophages | Electrophysiology | Inhibits Ca++-activated K+ conductance in a dose-dependent manner. | [6][7] |

Voltage-Gated Calcium Channels (VGCCs)

Voltage-gated calcium channels are involved in a wide range of neuronal processes, including neurotransmitter release, gene expression, and dendritic integration.

Table 3: Effects of Quinolone Derivatives on Voltage-Gated Calcium Channels

| Compound | Neuronal Preparation | Method | Key Findings | Reference |

| Riluzole | Rat Cortical Neurons | Intracellular Recording | Increases the threshold for the generation of calcium spikes. | [1] |

| Chloroquine | Cultured Cortical Neurons | Whole-cell Patch Clamp | Concentration-dependent inhibition of whole-cell calcium current. | [8][9] |

Effects on Neuronal Excitability and Synaptic Transmission

The modulation of ion channels by quinolone derivatives directly translates to changes in neuronal firing properties and synaptic communication.

Table 4: Effects on Action Potentials and Synaptic Events

| Compound | Neuronal Preparation | Method | Key Findings | Reference |

| Riluzole | Rat Cortical Neurons | Intracellular Recording | Reduces tonic firing caused by intracellular current injection. | [1] |

| Chloroquine | Cultured Cortical Neurons | Microelectrode Array (MEA) & Patch Clamp | Depresses the firing rate of spontaneous action potentials by ~40%. | [8] |

| Chloroquine | Cultured Cortical Neurons | Voltage Clamp | No significant changes in the amplitude or rate of spontaneous post-synaptic currents. | [8][9] |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to record the ionic currents flowing through the entire cell membrane, providing detailed information about the activity of various ion channels.[10][11]

Protocol:

-

Preparation of Neuronal Cultures or Brain Slices: Primary neurons are cultured on coverslips or acute brain slices are prepared from rodents.

-

Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a tip resistance of 3-7 MΩ when filled with internal solution.

-

Internal Solution Composition (Example for K+ currents):

-

140 mM KCl

-

10 mM HEPES

-

2 mM MgCl2

-

1.1 mM EGTA

-

0.1 mM CaCl2

-

4 mM ATP (magnesium salt)

-

0.4 mM GTP (tris salt)

-

pH adjusted to 7.3 with KOH

-

-

External Solution Composition (Example):

-

140 mM NaCl

-

5 mM KCl

-

2 mM CaCl2

-

1 mM MgCl2

-

10 mM HEPES

-

10 mM Glucose

-

pH adjusted to 7.4 with NaOH

-

-

Recording:

-

A giga-ohm seal is formed between the micropipette and the cell membrane.

-

The membrane patch is ruptured to achieve the whole-cell configuration.

-

The cell is voltage-clamped at a holding potential (e.g., -70 mV).

-

Voltage steps are applied to elicit specific ionic currents.

-

The compound of interest (e.g., this compound) is bath-applied at various concentrations.

-

Changes in current amplitude, kinetics, and voltage-dependence are measured.

-

Microelectrode Array (MEA) Recording

MEAs allow for the non-invasive, long-term recording of spontaneous electrical activity from a network of neurons.[8]

Protocol:

-

Cell Plating: Neurons are plated onto MEA plates containing a grid of extracellular electrodes.

-

Culture Maintenance: Cells are maintained in culture for a specified period to allow for network formation.

-

Baseline Recording: Spontaneous spike and burst activity are recorded under control conditions.

-

Compound Application: The test compound is added to the culture medium.

-

Post-Dose Recording: Network activity is recorded at multiple time points after compound application.

-

Data Analysis: Changes in mean firing rate, burst frequency, and network synchrony are quantified.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: General experimental workflow for in vitro electrophysiological studies.

Caption: Putative signaling pathway of this compound based on related compounds.

Conclusion

The in vitro electrophysiological effects of quinolone derivatives on neurons are complex and multifaceted, primarily involving the modulation of key voltage-gated ion channels. Based on the actions of related compounds like chloroquine and riluzole, it is plausible that this compound will exhibit inhibitory effects on sodium and calcium channels, and modulatory effects on potassium channels. These actions would likely result in a depression of neuronal excitability and a reduction in neurotransmitter release. The experimental protocols and analytical frameworks presented in this guide provide a robust starting point for the detailed characterization of this compound's specific electrophysiological profile. Such studies are essential for elucidating its mechanism of action and predicting its potential therapeutic and adverse effects on the central nervous system.

References

- 1. Effects of riluzole on rat cortical neurones: an in vitro electrophysiological study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The mechanism of non-blocking inhibition of sodium channels revealed by conformation-selective photolabeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Local Anesthetic Like Inhibition of the Cardiac Na+ Channel Nav1.5 by Chloroquine and Hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Mechanisms of Chloroquine Inhibition of Heterologously Expressed Kir6.2/SUR2A Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chloroquine blocks the Kir4.1 channels by an open-pore blocking mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pro-inflammatory Ca++-activated K+ channels are inhibited by hydroxychloroquine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Acute neuropharmacologic action of chloroquine on cortical neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Whole Cell Patch Clamp Electrophysiology in Human Neuronal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Early Preclinical Development of Ro 41-3696: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 41-3696, also known as Lirequinil, is a novel non-benzodiazepine hypnotic agent developed by Hoffmann-La Roche in the 1990s. It was investigated for its potential as a sleep aid with an improved side-effect profile compared to traditional benzodiazepines. This technical guide provides an in-depth overview of the core preclinical studies that characterized the initial development of Ro 41-3696, focusing on its mechanism of action, in vitro and in vivo pharmacology, and early pharmacokinetic and metabolic assessments.

Mechanism of Action: A Partial Agonist at the GABAA Receptor

Ro 41-3696 exerts its hypnotic effects by acting as a partial agonist at the benzodiazepine (B76468) binding site of the γ-aminobutyric acid type A (GABAA) receptor. The GABAA receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. Its activation by GABA leads to an influx of chloride ions, hyperpolarizing the neuron and reducing its excitability. Benzodiazepines and related compounds enhance the effect of GABA, leading to sedative, anxiolytic, and hypnotic effects.

As a partial agonist, Ro 41-3696 binds to the benzodiazepine site but elicits a submaximal response compared to full agonists like diazepam. This property was hypothesized to contribute to a more favorable safety profile, with a reduced potential for motor impairment, tolerance, and physical dependence.

Signaling Pathway

The binding of Ro 41-3696 to the benzodiazepine site on the GABAA receptor allosterically modulates the receptor, increasing the affinity of GABA for its binding site. This leads to a more frequent opening of the chloride channel in the presence of GABA, resulting in enhanced neuronal inhibition and the subsequent sedative and hypnotic effects.

Figure 1: Signaling pathway of Ro 41-3696 at the GABAA receptor.

In Vitro Pharmacology

Binding Affinity

Functional Efficacy

Electrophysiological studies are crucial for determining the functional activity of compounds at ion channels like the GABAA receptor. These experiments typically involve expressing specific GABAA receptor subunit combinations in heterologous systems, such as Xenopus oocytes or mammalian cell lines, and measuring the potentiation of GABA-induced currents by the test compound.

Experimental Protocol: Two-Electrode Voltage Clamp in Xenopus Oocytes

-

Oocyte Preparation: Mature female Xenopus laevis oocytes are harvested and defolliculated.

-

cRNA Injection: Oocytes are injected with a mixture of cRNAs encoding the desired α, β, and γ subunits of the GABAA receptor.

-

Incubation: Injected oocytes are incubated for 2-7 days to allow for receptor expression.

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and perfused with a standard saline solution.

-

The oocyte is impaled with two microelectrodes, one for voltage clamping and one for current recording.

-

A baseline GABA-evoked current is established by applying a low concentration of GABA (typically EC5-10).

-

Ro 41-3696 is then co-applied with GABA at various concentrations to determine its modulatory effect on the current.

-

The potentiation of the GABA current is measured, and concentration-response curves are generated to determine the EC50 (the concentration of Ro 41-3696 that produces 50% of its maximal effect).

-

Although specific EC50 values for Ro 41-3696 from such studies are not publicly available, its classification as a partial agonist indicates that it would produce a lower maximal potentiation of the GABA-induced current compared to a full agonist like diazepam.

In Vivo Pharmacology

Anxiolytic Activity

The anxiolytic potential of Ro 41-3696 was likely assessed using standard animal models of anxiety, such as the elevated plus-maze. Preclinical studies indicated that non-selective partial agonists like Ro 41-3696 displayed anxiolytic efficacy with less motor impairment compared to full benzodiazepine agonists.

Experimental Protocol: Elevated Plus-Maze in Rodents

-

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

-

Animals: Male rats or mice are typically used.

-

Procedure:

-

Animals are administered Ro 41-3696 or vehicle at various doses.

-

After a set pre-treatment time, each animal is placed in the center of the maze, facing an open arm.

-

The animal's behavior is recorded for a 5-minute period.

-

Key parameters measured include the time spent in the open arms and the number of entries into the open and closed arms.

-

-

Endpoint: An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic-like effect. The effective dose 50 (ED50) can be calculated from the dose-response data.

Hypnotic Activity

The hypnotic (sleep-promoting) effects of Ro 41-3696 were evaluated in animal models by monitoring changes in sleep architecture using electroencephalography (EEG).

One study investigated the effects of oral administration of Ro 41-3696 on the hippocampal EEG in mice. The results showed that Ro 41-3696, at doses of 1-10 mg/kg, induced an increase in the drowsy EEG pattern. This was associated with a decrease in the duration of hippocampal rhythmic slow-wave activity (RSA), a marker of active waking and REM sleep. Notably, compared to nitrazepam, Ro 41-3696 had a less pronounced effect on lowering RSA frequency during waking mobility, suggesting a reduced potential for next-day sedation.

Experimental Protocol: EEG Sleep Studies in Rodents

-

Animal Preparation: Rats or mice are surgically implanted with electrodes for EEG and electromyography (EMG) recording.

-

Acclimation: Animals are allowed to recover from surgery and are acclimated to the recording chambers and cables.

-

Baseline Recording: Baseline sleep-wake patterns are recorded for at least 24 hours.

-

Drug Administration: Ro 41-3696 or vehicle is administered at the beginning of the light (inactive) period.

-

EEG/EMG Recording: Continuous EEG and EMG recordings are collected for a defined period post-dosing.

-

Sleep Scoring: The recordings are scored in epochs (e.g., 10 seconds) for different sleep-wake states (wakefulness, non-REM sleep, REM sleep).

-

Data Analysis: Key parameters analyzed include sleep latency (time to fall asleep), total sleep time, and the duration of each sleep stage.

Preclinical Pharmacokinetics and Metabolism

Pharmacokinetics in Animal Models

While detailed preclinical pharmacokinetic data for Ro 41-3696 in rats and dogs (e.g., Cmax, Tmax, AUC, bioavailability) are not extensively published, early human studies provide some insight into its likely profile. In humans, Ro 41-3696 was found to have a relatively slow onset of action.

In Vitro Metabolism

The metabolism of Ro 41-3696 was likely investigated using in vitro systems such as liver microsomes to identify major metabolic pathways and potential drug-drug interactions.

Experimental Protocol: In Vitro Metabolism in Liver Microsomes

-

Preparation: Liver microsomes from preclinical species (e.g., rat, dog) and humans are prepared.

-

Incubation: Ro 41-3696 is incubated with the liver microsomes in the presence of NADPH (a cofactor for cytochrome P450 enzymes).

-

Sample Analysis: At various time points, the reaction is stopped, and the samples are analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the parent compound and its metabolites.

-

Metabolite Identification: The structures of the metabolites are elucidated based on their mass-to-charge ratio and fragmentation patterns.

It is known that Ro 41-3696 is metabolized to an active metabolite, Ro 41-3290 (the O-desethyl metabolite). This metabolite also contributes to the overall pharmacological effect.

Summary of Quantitative Data

Due to the limited availability of specific quantitative preclinical data in the public domain, a comprehensive table cannot be constructed at this time. However, the available qualitative and semi-quantitative information is summarized below:

| Parameter | Species | Model/System | Observation |

| Anxiolytic Activity | Rodents | Elevated Plus-Maze (presumed) | Efficacious with less motor impairment than full agonists. |

| Hypnotic Activity | Mice | Hippocampal EEG | Increased drowsy EEG pattern at 1-10 mg/kg (p.o.). |

| Metabolism | In vitro / In vivo | Liver Microsomes / Human studies | Metabolized to the active O-desethyl metabolite, Ro 41-3290. |

Conclusion

The early preclinical development of Ro 41-3696 characterized it as a non-benzodiazepine hypnotic with a novel mechanism of action as a partial agonist at the benzodiazepine site of the GABAA receptor. In vivo studies in animal models suggested a promising profile with hypnotic and anxiolytic effects, coupled with a reduced liability for motor side effects compared to existing benzodiazepines. The identification of an active metabolite highlighted the importance of understanding the complete metabolic profile of the compound. While Ro 41-3696 did not ultimately proceed to market, the preclinical data generated during its development contributed to the broader understanding of GABAA receptor pharmacology and the quest for safer and more effective hypnotic agents.

Experimental Workflows

Figure 2: Overview of preclinical experimental workflows for Ro 41-3696.

Lirequinil: A Technical Whitepaper on its Partial Agonist Activity at the Benzodiazepine Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lirequinil (also known as Ro 41-7812) is a benzodiazepine (B76468) (BDZ) receptor ligand that has been characterized as a partial agonist. Unlike full agonists such as diazepam, which elicit a maximal response at the GABA-A receptor, this compound produces a submaximal effect. This property has generated interest in its potential for a safer therapeutic profile, potentially separating the anxiolytic and anticonvulsant effects from the more pronounced sedative and myorelaxant actions associated with full agonists. This technical guide provides an in-depth overview of this compound's core pharmacology, detailing its mechanism of action, relevant experimental protocols for its characterization, and a summary of its in vivo profile.

Introduction

The GABA-A receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system. The receptor complex contains a variety of allosteric modulatory sites, with the benzodiazepine (BDZ) binding site being a key therapeutic target for a range of conditions including anxiety, insomnia, and seizures. Ligands that bind to this site can be classified based on their intrinsic efficacy: full agonists (e.g., diazepam), partial agonists (e.g., bretazenil, this compound), and antagonists (e.g., flumazenil).

Partial agonists are of significant interest in drug development as they are hypothesized to offer a more nuanced modulation of the GABA-A receptor, potentially leading to a reduction in adverse effects such as sedation, ataxia, and dependence liability that are commonly associated with full agonists. This compound has been investigated as one such compound, demonstrating a distinct pharmacological profile.

Mechanism of Action: Partial Agonism at the BDZ Receptor

This compound exerts its effects by binding to the benzodiazepine site on the GABA-A receptor. This binding allosterically modulates the receptor's function, but to a lesser degree than a full agonist.

-

Enhanced GABAergic Neurotransmission: Like all positive modulators at this site, this compound enhances the effect of the endogenous neurotransmitter, GABA. It increases the frequency of chloride channel opening in the presence of GABA, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane. This hyperpolarization makes it more difficult for the neuron to fire, resulting in a net inhibitory effect.

-

Submaximal Efficacy: The key characteristic of a partial agonist is its submaximal efficacy. Even at saturating concentrations, this compound does not produce the same maximal enhancement of GABA-induced chloride currents as a full agonist like diazepam. This is attributed to a lower intrinsic efficacy, meaning it is less efficient at inducing the conformational change in the receptor that leads to channel opening.

The following diagram illustrates the signaling pathway at the GABA-A receptor and the modulatory role of a partial agonist like this compound.

Unveiling the Molecular Landscape of Lirequinil: A Technical Exploration Beyond the GABAA Receptor

For Immediate Release

Basel, Switzerland – December 7, 2025 – While the hypnotic agent Lirequinil (also known as Ro41-3696) is well-documented for its primary mechanism of action as a nonbenzodiazepine modulator of the GABAA receptor, a deeper investigation into its broader molecular interactions has remained a subject of scientific inquiry. This technical guide synthesizes available data to explore the cellular and molecular targets of this compound beyond its principal hypnotic-inducing pathway, providing a resource for researchers, scientists, and drug development professionals.

This compound, a benzo[a]quinolizin-4-one derivative developed by Hoffmann-La Roche in the 1990s, was initially investigated for the treatment of sleep disorders. Its efficacy as a hypnotic is attributed to its binding to the benzodiazepine (B76468) site on the GABAA receptor, an action it shares with other nonbenzodiazepine hypnotics like zolpidem. However, the potential for off-target effects and interactions with other cellular systems is a critical aspect of its pharmacological profile.

Limited Evidence for Direct Off-Target Engagement

Current publicly available research on this compound (Ro41-3696) has predominantly focused on its GABAA receptor pharmacology. Extensive searches for its binding affinity and functional activity at other major drug target classes, such as phosphodiesterases and a wide range of voltage-gated ion channels, have not yielded specific quantitative data. This suggests a high degree of selectivity for the GABAA receptor, or a lack of comprehensive screening data in the public domain.

Potential Interaction with Monoamine Systems: An Avenue for Exploration

Despite the scarcity of direct evidence for off-target binding, the chemical structure of this compound, a benzo[a]quinolizine derivative, warrants consideration of potential interactions with monoaminergic systems. Research on other compounds with a similar benzo[a]quinolizine core has indicated a potential for neuroleptic-like actions, including effects on the turnover of cerebral monoamines such as dopamine (B1211576) and serotonin.[1] This raises the possibility that this compound could exhibit subtle modulatory effects on these neurotransmitter systems, which would be an important area for future investigation.

Table 1: Summary of Known and Potential Molecular Interactions of this compound (Ro41-3696)

| Target Class | Specific Target | Reported Activity of this compound (Ro41-3696) | Potential Activity Based on Chemical Class |

| Ligand-gated Ion Channels | GABAA Receptor (Benzodiazepine Site) | Primary target; hypnotic effects | - |

| Monoamine Systems | Dopamine Receptors, Serotonin Receptors, etc. | No specific data available | Possible modulation of turnover[1] |

| Phosphodiesterases (PDEs) | Various subtypes | No specific data available | Not reported |

| Voltage-gated Ion Channels | Na+, K+, Ca2+ channels | No specific data available | Not reported |

| Inflammatory Pathways | Cytokine release, NF-κB | No specific data available | Not reported |

Methodologies for Future Investigation

To elucidate the broader molecular target profile of this compound, a series of established experimental protocols would be required.

Radioligand Binding Assays

Comprehensive radioligand binding screens are essential to determine the affinity of this compound for a wide array of receptors and transporters. A typical protocol would involve:

-

Target Preparation: Membranes from cells expressing the target receptor or transporter are prepared.

-

Incubation: A fixed concentration of a specific radioligand for the target is incubated with the prepared membranes in the presence of varying concentrations of this compound.

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

Functional Assays

To assess the functional activity of this compound at any identified off-targets, appropriate cellular or electrophysiological assays should be employed. For instance, to investigate effects on monoamine systems, techniques such as in vivo microdialysis to measure neurotransmitter levels in specific brain regions of animal models following this compound administration would be informative.

In Vitro Safety Pharmacology Profiling

A standard in vitro safety pharmacology panel, such as the one offered by various contract research organizations, would provide a broad overview of potential off-target activities. This typically includes assays for a range of G-protein coupled receptors, ion channels (including a comprehensive panel of cardiac ion channels), and enzymes.

Visualizing Potential Pathways and Workflows

To conceptualize the potential areas of investigation and the experimental logic, the following diagrams are provided.

Caption: Logical relationship of this compound's known and potential targets.

Caption: Experimental workflow for investigating potential off-target effects.

Conclusion

While this compound's primary pharmacological action is well-established at the GABAA receptor, a comprehensive understanding of its full molecular target profile remains incomplete. The exploration of its potential effects on monoamine systems, based on its chemical structure, represents a logical next step in characterizing its pharmacology. Systematic in vitro screening against a broad panel of targets is necessary to definitively rule out or identify any clinically relevant off-target interactions. This in-depth knowledge is crucial for a complete risk-benefit assessment and for uncovering any unforeseen therapeutic potential or adverse effects. Further research in this area is highly encouraged to fully delineate the molecular and cellular impact of this compound.

References

The Structural-Activity Relationship of Lirequinil Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lirequinil (Ro 41-3696) is a non-benzodiazepine hypnotic agent that exerts its effects as a partial agonist at the benzodiazepine (B76468) (BDZ) binding site of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2][3] Its active metabolite, Ro 41-3290 (the O-desethyl derivative), also contributes to its pharmacological profile.[2] While extensive proprietary research on this compound and its analogues has likely been conducted, publicly available, in-depth structural-activity relationship (SAR) studies with comprehensive quantitative data for a series of this compound analogues are limited.

This technical guide aims to provide a comprehensive overview of the SAR of compounds acting at the benzodiazepine site of the GABA-A receptor, with a focus on structural classes related to this compound. Due to the scarcity of public data on this compound analogues, this guide will leverage data from the closely related imidazo[1,5-a]quinoline (B8571028) series to illustrate key SAR principles. This information, combined with detailed experimental protocols and pathway visualizations, will serve as a valuable resource for researchers engaged in the discovery and development of novel GABA-A receptor modulators.

Core Concepts: GABA-A Receptor Allosteric Modulation

The GABA-A receptor is a pentameric ligand-gated ion channel that, upon binding of the neurotransmitter GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuron and an inhibitory effect on neurotransmission.[1][4] Benzodiazepines and related compounds, including this compound, do not bind to the same site as GABA (the orthosteric site) but rather to an allosteric site, modulating the receptor's response to GABA.[1][4]

Positive allosteric modulators (PAMs) like classic benzodiazepines increase the frequency of channel opening in the presence of GABA, thereby enhancing the inhibitory signal.[5] Partial agonists, such as this compound, produce a submaximal potentiation of the GABA response compared to full agonists.[3] This property is often associated with a more favorable side-effect profile, with reduced potential for sedation, ataxia, and dependence.

Structural-Activity Relationship of Imidazo[1,5-a]quinolines: An Analogue Series to this compound

Given the limited public SAR data on direct this compound analogues, we present a summary of the SAR for a series of imidazo[1,5-a]quinolines, which share a similar fused heterocyclic core and also target the benzodiazepine receptor. The following table summarizes the binding affinity (Ki) of these compounds for the central benzodiazepine receptor (CBR).

| Compound | R1 | R2 | R3 | R4 | Ki (nM) |

| 7a | H | H | H | H | 1.8 |

| 7b | CH3 | H | H | H | 1.2 |

| 7c | C2H5 | H | H | H | 1.0 |

| 7d | n-C3H7 | H | H | H | 1.1 |

| 7e | i-C3H7 | H | H | H | 0.91 |

| 7f | n-C4H9 | H | H | H | 2.0 |

| 7g | t-C4H9 | H | H | H | 20 |

| 7h | C6H5 | H | H | H | 1.2 |

| 7i | 4-F-C6H4 | H | H | H | 0.82 |

| 7j | 4-Cl-C6H4 | H | H | H | 0.95 |

| 7k | 4-Br-C6H4 | H | H | H | 1.1 |

| 7l | 4-CH3-C6H4 | H | H | H | 1.3 |

| 7m | 4-OCH3-C6H4 | H | H | H | 1.5 |

| 7n | 4-CF3-C6H4 | H | H | H | 2.5 |

| 7o | 2-Thienyl | H | H | H | 1.6 |

| 7p | 3-Thienyl | H | H | H | 1.4 |

| 7q | 2-Furyl | H | H | H | 2.2 |

| 7r | 3-Furyl | H | H | H | 2.1 |

| 7s | H | H | 7-F | H | 0.44 |

| 7t | H | H | 7-Cl | H | 0.51 |

| 7u | H | H | 7-Br | H | 0.63 |

| 7v | H | H | 7-CH3 | H | 0.88 |

| 8a | H | C2H5 | H | H | 2.3 |

| 8b | H | n-C3H7 | H | H | 2.8 |

Key SAR Observations for Imidazo[1,5-a]quinolines:

-

Substituents at the 5-position (R1): Small alkyl and aryl groups are well-tolerated and generally result in high affinity. Bulky substituents, such as a tert-butyl group (7g), can lead to a significant decrease in binding affinity. Aromatic rings, particularly with electron-withdrawing groups at the para-position (e.g., 4-F-C6H4 in 7i), often enhance affinity.

-

Substituents at the 7-position (R3): Halogen substituents (F, Cl, Br) at the 7-position of the quinoline (B57606) ring consistently lead to a significant increase in binding affinity (compare 7a with 7s, 7t, 7u).

-

Substituents at the 3-position (R2): The presence of an ester group at this position is generally favorable for high affinity.

While these observations are for the imidazo[1,5-a]quinoline series, they provide valuable insights into the potential SAR of this compound and other related quinoline-based GABA-A receptor modulators. The general preference for certain substituents and the impact of their position on binding affinity are likely to be transferable to some extent.

Experimental Protocols

Radioligand Binding Assay for Benzodiazepine Receptor Affinity

This protocol outlines a standard method for determining the binding affinity (Ki) of test compounds for the benzodiazepine site on the GABA-A receptor.

1. Membrane Preparation:

- Whole brains from rodents (e.g., Sprague-Dawley rats) are homogenized in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

- The homogenate is centrifuged at low speed to remove cellular debris.

- The resulting supernatant is then centrifuged at high speed to pellet the cell membranes.

- The membrane pellet is washed multiple times by resuspension in fresh buffer and centrifugation to remove endogenous GABA and other interfering substances.

- The final pellet is resuspended in buffer, and the protein concentration is determined using a standard method (e.g., Bradford assay).

2. Competition Binding Assay:

- A constant concentration of a radiolabeled ligand with high affinity for the benzodiazepine site (e.g., [3H]-Flumazenil or [3H]-Flunitrazepam) is incubated with the prepared cell membranes.[6]

- A range of concentrations of the unlabeled test compound (e.g., this compound analog) is added to compete with the radioligand for binding to the receptor.

- The incubation is carried out at a controlled temperature (e.g., 0-4°C or 30°C) for a specific duration to reach equilibrium (e.g., 35 minutes).[7]

- Non-specific binding is determined in the presence of a high concentration of a known benzodiazepine (e.g., 10 µM Diazepam).

- The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes bound with the radioligand.

- The filters are washed with ice-cold buffer to remove unbound radioligand.

- The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

3. Data Analysis:

- The specific binding is calculated by subtracting the non-specific binding from the total binding.

- The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

- The binding affinity (Ki) of the test compound is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiological Assay for Functional Activity (Two-Electrode Voltage Clamp)

This protocol is used to determine the functional activity (e.g., efficacy as a partial agonist) of this compound analogs on GABA-A receptors expressed in Xenopus oocytes.

1. Oocyte Preparation and Receptor Expression:

- Oocytes are surgically removed from female Xenopus laevis frogs.

- The oocytes are defolliculated by enzymatic treatment (e.g., collagenase).

- cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2) are injected into the oocytes.

- The injected oocytes are incubated for 2-7 days to allow for receptor expression in the cell membrane.

2. Electrophysiological Recording:

- An oocyte expressing the GABA-A receptors is placed in a recording chamber and continuously perfused with a standard saline solution.

- The oocyte is impaled with two microelectrodes filled with KCl, one for voltage clamping and the other for current recording.

- The oocyte is voltage-clamped at a holding potential of -70 mV.

3. Drug Application and Data Acquisition:

- A baseline GABA-evoked current is established by applying a low concentration of GABA (e.g., EC10).

- The test compound (this compound analog) is co-applied with GABA, and the change in the current amplitude is measured.

- The potentiation of the GABA-evoked current by the test compound is quantified.

- Concentration-response curves are generated by applying a range of concentrations of the test compound in the presence of a fixed concentration of GABA.

- The EC50 (concentration for 50% of maximal potentiation) and the maximum potentiation (Emax) are determined from the concentration-response curve.

Visualizations

Signaling Pathway of GABA-A Receptor Allosteric Modulation

Caption: Allosteric modulation of the GABA-A receptor by a this compound analog.

Experimental Workflow for SAR Studies of this compound Analogs

Caption: A typical experimental workflow for the structural-activity relationship (SAR) studies of novel GABA-A receptor modulators.

Conclusion

The development of novel GABA-A receptor modulators with improved efficacy and safety profiles remains a significant goal in neuropharmacology. While specific, publicly available SAR data for a broad series of this compound analogs is scarce, the principles of molecular design and the experimental methodologies outlined in this guide provide a robust framework for researchers in this field. The provided data on the structurally related imidazo[1,5-a]quinolines offer valuable insights into the key structural features that govern binding affinity to the benzodiazepine site. By employing the detailed experimental protocols for binding and functional assays, and by understanding the underlying signaling pathways, scientists can effectively advance the discovery and optimization of new therapeutic agents targeting the GABA-A receptor. Further research and publication of SAR data on this compound and its direct analogs would be of great benefit to the scientific community.

References

- 1. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 5. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

- 7. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for the In Vivo Dissolution of Lirequinil (Ro41-3696)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the dissolution of Lirequinil (Ro41-3696), a nonbenzodiazepine hypnotic, for in vivo research applications. This document outlines the necessary materials, step-by-step procedures, and relevant data to ensure accurate and reproducible preparation of this compound for administration in animal models.

Introduction to this compound (Ro41-3696)

This compound is a partial agonist of the benzodiazepine (B76468) (BDZ) receptor, demonstrating hypnotic effects.[1][2] Developed by Hoffmann-La Roche in the 1990s, it was investigated in human clinical trials for its efficacy as a hypnotic agent.[1] For in vivo research, particularly in rodent models, this compound has been shown to be orally active.[1][2] Proper dissolution and formulation are critical for achieving accurate dosing and reliable experimental outcomes.

Quantitative Data: Solubility Profile

At present, detailed public information regarding the quantitative solubility of this compound in a wide range of common laboratory solvents is limited. However, based on its administration in preclinical studies, it is known to be prepared in a suspension for oral delivery. The following table summarizes the known information.

| Solvent/Vehicle System | Concentration | Administration Route | Species | Notes |

| 1% Carboxymethylcellulose (CMC) | Not Specified | Oral (p.o.) | Mouse | This vehicle is suitable for creating a uniform suspension for oral gavage. |

| Distilled Water | Not Specified | Oral (p.o.) | Mouse | Used as a vehicle in combination with a suspending agent like CMC. |

Note: Further internal solubility studies in solvents such as DMSO, ethanol, and various aqueous buffers are recommended to develop formulations for other routes of administration.

Experimental Protocol: Preparation of this compound for Oral Administration

This protocol details the preparation of a this compound suspension for oral administration in mice, based on methodologies implied in preclinical research.

Materials:

-

This compound (Ro41-3696) powder

-

1% (w/v) Carboxymethylcellulose (CMC) solution in distilled water

-

Distilled water

-

Mortar and pestle

-

Spatula

-

Calibrated balance

-

Volumetric flasks and cylinders

-

Stir plate and magnetic stir bar

-

Homogenizer (optional, for finer suspension)

-

Oral gavage needles

Procedure:

-

Calculate the required amount of this compound: Based on the desired dose (e.g., mg/kg) and the body weight of the animals, calculate the total mass of this compound needed for the study cohort.

-

Weigh the this compound powder: Accurately weigh the calculated amount of this compound using a calibrated balance.

-